3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide
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Description
3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 216.089877630 g/mol and the complexity rating of the compound is 251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,5-Dimethyl-N-phenyl-4-isoxazolecarboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and immunomodulatory effects. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its isoxazole ring structure, which is known for conferring various biological properties. Its chemical formula is C12H14N2O2, with a molecular weight of approximately 218.25 g/mol. The presence of the isoxazole moiety plays a crucial role in the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial and fungal strains. For instance, a study highlighted the compound's activity against Staphylococcus aureus and Candida albicans , demonstrating a minimum inhibitory concentration (MIC) of 32 µg/ml for both pathogens.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably:
- Cytotoxicity Assays : The compound was tested on MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer) cell lines.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values were found to be:
- MCF-7: 39.80 µg/ml
- HeLa: 15.48 µg/ml
- Hep3B: 23 µg/ml
These findings suggest that the compound exhibits potent cytotoxic effects, particularly against HeLa cells, which could be attributed to its ability to induce apoptosis in cancer cells .
The mechanism through which this compound exerts its effects involves several pathways:
- Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic markers such as caspases and Fas in Jurkat cells, indicating a potential pathway for inducing programmed cell death .
- Cell Cycle Arrest : In cell cycle analysis, the compound caused a significant delay in the G2/M phase, similar to established chemotherapeutic agents like doxorubicin .
- Cytokine Modulation : It also inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human blood cell cultures, demonstrating its immunomodulatory effects .
Immunomodulatory Effects
In addition to its anticancer properties, this compound has shown promise as an immunosuppressive agent. It was noted for inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA), suggesting potential applications in autoimmune diseases or transplant rejection scenarios .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, it can be compared with other isoxazole derivatives:
Compound Name | IC50 (µg/ml) | Activity Type |
---|---|---|
This compound | 15.48 (HeLa) | Anticancer |
N-(4-methylbenzyl)-4-isoxazolecarboxamide | Not specified | Anti-inflammatory |
Isoxazole derivative MM3 | Not specified | Immunosuppressive |
This table illustrates the varying degrees of biological activity among different isoxazole derivatives, emphasizing the unique properties of this compound.
Properties
IUPAC Name |
3,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-11(9(2)16-14-8)12(15)13-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLUFHRXVWCNOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.